molecular formula C6H4Cl2N2O6S2 B14401805 3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride CAS No. 88345-73-7

3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride

Cat. No.: B14401805
CAS No.: 88345-73-7
M. Wt: 335.1 g/mol
InChI Key: UGIZYLYYUJVCHX-UHFFFAOYSA-N
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Description

3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzene, featuring multiple functional groups including chloro, nitro, sulfamoyl, and sulfonyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride typically involves multiple steps, starting with the nitration of chlorobenzene to introduce the nitro group This is followed by sulfonation to add the sulfonyl chloride group

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of sulfonamides.

    Reduction: Formation of 3-chloro-2-amino-4-sulfamoylbenzene-1-sulfonyl chloride.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds.

    Medicine: As an intermediate in the production of pharmaceuticals.

    Industry: Used in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful in the formation of sulfonamide bonds. The nitro group can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonyl chloride
  • 3-Nitro-4-chlorobenzenesulfonyl chloride
  • 2-Chloro-1-nitrobenzene-5-sulfonyl chloride

Uniqueness

3-Chloro-2-nitro-4-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both sulfamoyl and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

88345-73-7

Molecular Formula

C6H4Cl2N2O6S2

Molecular Weight

335.1 g/mol

IUPAC Name

3-chloro-2-nitro-4-sulfamoylbenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2N2O6S2/c7-5-3(18(9,15)16)1-2-4(17(8,13)14)6(5)10(11)12/h1-2H,(H2,9,15,16)

InChI Key

UGIZYLYYUJVCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl)S(=O)(=O)N

Origin of Product

United States

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